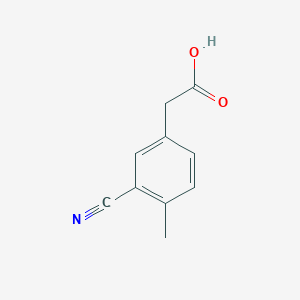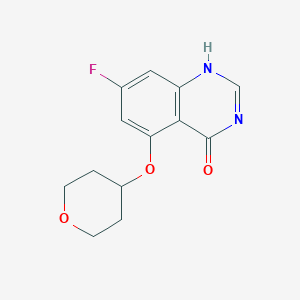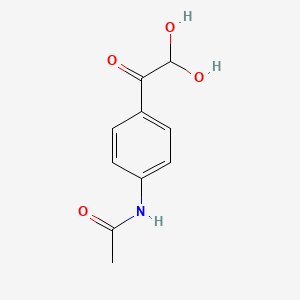
2,2-Dihydroxy-1-(naphthalen-2-yl)ethanone
Descripción general
Descripción
2,2-Dihydroxy-1-(naphthalen-2-yl)ethanone is an organic compound with the molecular formula C₁₂H₁₀O₃ and a molecular weight of 202.21 g/mol . It is a naphthalene derivative, characterized by the presence of two hydroxyl groups and a ketone group attached to the naphthalene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dihydroxy-1-(naphthalen-2-yl)ethanone can be synthesized through various methods. One common synthetic route involves the reaction of 2-naphthylglyoxal hydrate with 4-chlorobenzamide in the presence of iron oxide (Fe₃O₄) nanoparticles as a catalyst. The reaction is carried out at 80°C for 30 minutes without any solvent (neat conditions). After the addition of 4-hydroxycoumarin, the reaction mixture is stirred until completion .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is then purified through techniques such as column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dihydroxy-1-(naphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthalene-2,2-dione or naphthalene-2-carboxylic acid.
Reduction: Formation of 2,2-dihydroxy-1-(naphthalen-2-yl)ethanol.
Substitution: Formation of various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
2,2-Dihydroxy-1-(naphthalen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,2-Dihydroxy-1-(naphthalen-2-yl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form hydrogen bonds and participate in redox reactions, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(1,8-Dihydroxynaphthalen-2-yl)ethanone: Similar structure but with hydroxyl groups at different positions.
2,2-Dihydroxy-1-(phenyl)ethanone: Similar structure but with a phenyl group instead of a naphthalene ring.
Uniqueness
2,2-Dihydroxy-1-(naphthalen-2-yl)ethanone is unique due to its specific arrangement of hydroxyl and ketone groups on the naphthalene ring, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
2,2-dihydroxy-1-naphthalen-2-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIQMLLUSAXQKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16208-21-2 | |
| Record name | 2,2-Dihydroxy-1-(2-naphthalenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16208-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-oxo-1H-thieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B7946310.png)













